molecular formula C6H7N5S B102985 1-Methylthioguanine CAS No. 16714-57-1

1-Methylthioguanine

Katalognummer: B102985
CAS-Nummer: 16714-57-1
Molekulargewicht: 181.22 g/mol
InChI-Schlüssel: FBUTXZSKZCQABC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylthioguanine is a chemically modified purine derivative, characterized by a methyl group at the N1 position and a thio substitution at the C6 position of the guanine base. This structural modification confers unique biochemical properties, making it a substrate for enzymes like guanase, which plays a role in purine metabolism .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MethioGuanin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: MethioGuanin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Reduktionsreaktionen können MethioGuanin in seine aktiven Formen umwandeln.

    Substitution: Substitutionsreaktionen können die Struktur von MethioGuanin modifizieren, um seine Wirksamkeit zu verbessern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Hypoxanthin-Guanin-Phosphoribosyltransferase (HGPRTase) und Thiopurin-S-Methyltransferase (TPMT) . Diese Enzyme spielen eine entscheidende Rolle im Metabolismus und der Aktivierung von MethioGuanin.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 6-Thioguanilylsäure (TGMP), die bei therapeutischen Dosen hohe intrazelluläre Konzentrationen erreicht . Andere Produkte sind 6-Thioguaninnukleotide (6-TGN), die für Zellen zytotoxisch sind .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 1-Methylthioguanine and related compounds:

Compound Molecular Formula Substituents CAS Number Enzymatic Activity Primary Applications
This compound C₆H₇N₅S N1-methyl, C6-thio Not Provided Substrate for guanase Chemotherapy (potential)
Thioguanine C₅H₅N₅S C6-thio 154-42-7 Substrate for guanase Leukemia treatment
1-Methylguanine C₆H₇N₅O N1-methyl 938-85-2 Not explicitly reported Research metabolite
6-Mercaptopurine C₅H₄N₄S C6-thio, modified purine core 6112-76-1 Inhibits purine synthesis Chemotherapy

Key Observations:

  • Thioguanine vs. This compound : Both feature a thio group at C6, but this compound includes an additional methyl group at N1. This methylation may alter metabolic stability or enzyme interactions .
  • 1-Methylguanine : Lacks the thio group but shares the N1-methylation. It is implicated in DNA repair studies, such as repair by AlkB proteins in bacterial systems .
  • 6-Mercaptopurine : A structurally distinct thiopurine used clinically, but lacks methylation, highlighting the role of substituents in therapeutic mechanisms .

Enzymatic and Metabolic Profiles

  • Guanase Activity : Both this compound and Thioguanine are substrates for guanase, an enzyme critical in purine catabolism. However, the kinetic parameters (e.g., Km) for this compound remain uncharacterized, unlike guanine (Km = 1.05 × 10⁻⁵ M) .

Biologische Aktivität

1-Methylthioguanine (1-MTG) is a derivative of thioguanine, a purine analogue that plays a significant role in the pharmacological treatment of various malignancies, particularly in the context of leukemia and inflammatory bowel diseases (IBD). This article explores the biological activity of 1-MTG, focusing on its mechanisms of action, therapeutic applications, safety profiles, and relevant case studies.

1-MTG exerts its biological effects primarily through its metabolism and incorporation into nucleic acids. The compound is activated intracellularly by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to form 6-methylthioguanine nucleotides (6-MTGN), which can be incorporated into DNA and RNA. This incorporation leads to:

  • Inhibition of DNA synthesis : 6-MTGN interferes with DNA replication and repair mechanisms, ultimately inducing apoptosis in rapidly dividing cells.
  • Immunosuppression : The metabolites inhibit lymphocyte proliferation by affecting GTPase activity, which is crucial for T-cell function and immune response regulation .

Pharmacogenetics and Variability in Response

The enzyme thiopurine S-methyltransferase (TPMT) plays a critical role in the metabolism of thiopurines, including 1-MTG. Genetic polymorphisms in TPMT can lead to significant variability in patient responses to thiopurines:

  • High TPMT activity : Patients with high TPMT activity may experience reduced efficacy due to rapid metabolism of active metabolites.
  • Low TPMT activity : Conversely, patients with low TPMT activity are at increased risk for toxicity due to accumulation of active metabolites .

Therapeutic Applications

1-MTG is primarily utilized in the treatment of:

  • Acute lymphoblastic leukemia (ALL) : It is often used as part of combination chemotherapy regimens.
  • Inflammatory bowel disease (IBD) : It serves as a second-line agent for patients who do not tolerate conventional thiopurines like azathioprine or mercaptopurine .

Safety Profile

The safety profile of 1-MTG has been assessed through various studies, particularly focusing on its adverse effects:

  • Common Adverse Effects : These include myelosuppression, hepatotoxicity, and pancreatitis. In pediatric populations, studies have shown that 1-MTG can be a safer alternative for patients with prior thiopurine-induced pancreatitis .
  • Long-term Risks : While short-term safety appears favorable, long-term studies are necessary to fully understand the risk of malignancies associated with prolonged use .

Case Study 1: Pediatric IBD Management

A retrospective study involving 36 children with IBD on 1-MTG revealed that it was well-tolerated compared to conventional therapies. The median dosage was 15 mg/day, with only five adverse events reported during follow-up. Notably, none of the patients who previously experienced pancreatitis from azathioprine had similar reactions while on 1-MTG .

Case Study 2: Adult Leukemia Treatment

In adult patients with ALL treated with combination chemotherapy including 1-MTG, significant improvements in remission rates were observed. However, close monitoring for myelosuppression was necessary due to the high risk associated with thiopurines .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 1-MTG:

Study FocusKey Findings
TPMT Genetic PolymorphismsPatients with reduced TPMT activity showed increased sensitivity to 1-MTG treatment .
Efficacy in LeukemiaEnhanced remission rates were noted when combined with other chemotherapeutic agents .
Safety in Pediatric PopulationsLower incidence of adverse effects compared to conventional thiopurines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-Methylthioguanine, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves alkylation of thioguanine using methylating agents like methyl iodide. Key steps include optimizing reaction conditions (e.g., solvent, temperature, stoichiometry) to minimize byproducts. Purity validation requires techniques such as HPLC (≥95% purity threshold), NMR (characteristic peaks: δ 8.2 ppm for guanine protons, δ 2.5 ppm for methyl group), and mass spectrometry (m/z 167.2 for [M+H]+). Ensure reproducibility by documenting reaction parameters and cross-referencing with literature .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS is preferred for sensitivity and specificity in complex matrices. Validate methods using calibration curves (linear range: 1–1000 ng/mL), recovery rates (>80%), and limits of detection (LOD < 0.5 ng/mL). For in vitro studies, UV-Vis spectroscopy (λmax ~260 nm) suffices for concentration determination. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers elucidate the metabolic pathways of this compound in vitro?

  • Methodological Answer : Use hepatocyte incubation assays with LC-HRMS to identify metabolites. Monitor phase I (oxidation, demethylation) and phase II (glucuronidation, sulfation) reactions. Compare metabolic stability via half-life (t1/2) calculations. Validate findings with isotopic labeling or enzyme inhibition studies (e.g., CYP450 inhibitors). Reference metabolic databases (e.g., HMDB) for unknown peaks .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s biological activity across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay conditions). Replicate experiments under standardized protocols: use identical cell passages, control for hypoxia/pH, and validate target engagement (e.g., siRNA knockdown). Apply statistical tools like Bland-Altman plots to assess inter-study variability .

Q. What strategies are effective for establishing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Combine computational (e.g., molecular docking, QSAR models) and experimental approaches. Synthesize analogs with modifications at the methylthio or guanine moieties. Test bioactivity in dose-response assays (IC50/EC50) and correlate with steric/electronic parameters (Hammett constants, logP). Use crystallography or NMR to confirm binding modes .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Justify sample size via power analysis, use randomization/blinding, and include positive/negative controls. For toxicity studies, monitor biomarkers (e.g., ALT/AST for hepatotoxicity) and histopathology. Disclose conflicts of interest and obtain ethics committee approval .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s pharmacokinetics?

  • Methodological Answer : Integrate medicinal chemistry (synthesis), pharmacology (PD/PK modeling), and bioinformatics (network pharmacology). Use PBPK models to predict human exposure from rodent data. Validate with microdosing trials or organ-on-a-chip systems. Collaborate with clinical researchers for translational relevance .

Q. What experimental designs mitigate reproducibility issues in this compound research?

  • Methodological Answer : Pre-register protocols on platforms like Open Science Framework. Use open-source software (e.g., KNIME, R) for data analysis. Share raw data and code repositories. Implement quality controls: intra-/inter-day precision (<15% RSD), reference standards, and independent replication labs .

Q. Emerging Research Directions

Q. How can machine learning improve the identification of this compound’s off-target effects?

  • Methodological Answer : Train ML models on chemogenomic databases (e.g., ChEMBL) to predict polypharmacology. Validate with high-throughput screening (HTS) and SPR-based binding assays. Use SHAP values to interpret feature importance (e.g., molecular descriptors, target families) .

Q. What methodologies validate novel delivery systems for this compound in targeted therapies?

  • Methodological Answer : Assess nanoparticle encapsulation efficiency (e.g., HPLC-UV), release kinetics (dialysis membrane method), and cellular uptake (confocal microscopy with fluorescent tags). Perform in vivo biodistribution studies using radiolabeling (e.g., 99mTc) and compare tumor-to-normal tissue ratios .

Eigenschaften

IUPAC Name

2-amino-1-methyl-7H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUTXZSKZCQABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C2=C(N=CN2)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937285
Record name 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320-87-2, 16714-57-1, 86243-64-3
Record name Guanine, methylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-6-thione, 2-amino-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylthioguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Sarcin from aspergillus giganteus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylthioguanine
Reactant of Route 2
1-Methylthioguanine
Reactant of Route 3
1-Methylthioguanine
Reactant of Route 4
1-Methylthioguanine
Reactant of Route 5
1-Methylthioguanine
Reactant of Route 6
Reactant of Route 6
1-Methylthioguanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.